molecular formula C8H14N2O2 B14374780 (3S)-1-Acetyl-3-aminoazepan-2-one CAS No. 90264-74-7

(3S)-1-Acetyl-3-aminoazepan-2-one

Cat. No.: B14374780
CAS No.: 90264-74-7
M. Wt: 170.21 g/mol
InChI Key: XAMZPQMJRZEHRI-ZETCQYMHSA-N
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Description

(3S)-1-Acetyl-3-aminoazepan-2-one is a chemical compound with a unique structure that includes an azepane ring, which is a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Acetyl-3-aminoazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an acylating agent to form the azepane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Acetyl-3-aminoazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted azepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(3S)-1-Acetyl-3-aminoazepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-1-Acetyl-3-aminoazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-Acetyl-3-aminoazepan-2-one: can be compared with other azepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

90264-74-7

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3S)-1-acetyl-3-aminoazepan-2-one

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-2-4-7(9)8(10)12/h7H,2-5,9H2,1H3/t7-/m0/s1

InChI Key

XAMZPQMJRZEHRI-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@@H](C1=O)N

Canonical SMILES

CC(=O)N1CCCCC(C1=O)N

Origin of Product

United States

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